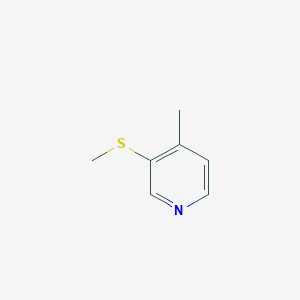
4-Methyl-3-methylsulfanylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-methylsulfanylpyridine, also known as MMSP, is a heterocyclic compound that is widely used in scientific research. MMSP is a pyridine derivative that is synthesized through a series of chemical reactions. This compound has been found to have significant biochemical and physiological effects, making it a valuable tool in various fields of research.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-methylsulfanylpyridine is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors. 4-Methyl-3-methylsulfanylpyridine has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl-3-methylsulfanylpyridine has also been found to interact with certain receptors, such as the adenosine A2A receptor.
Biochemische Und Physiologische Effekte
4-Methyl-3-methylsulfanylpyridine has been found to have significant biochemical and physiological effects. This compound has been found to have antioxidant activity, which may be beneficial in the treatment of various diseases. 4-Methyl-3-methylsulfanylpyridine has also been found to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases. Additionally, 4-Methyl-3-methylsulfanylpyridine has been found to have neuroprotective activity, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-3-methylsulfanylpyridine has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, 4-Methyl-3-methylsulfanylpyridine has been found to have significant biological activity, making it a valuable tool in drug discovery. However, there are also limitations to the use of 4-Methyl-3-methylsulfanylpyridine in lab experiments. This compound has limited solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 4-Methyl-3-methylsulfanylpyridine is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the use of 4-Methyl-3-methylsulfanylpyridine in scientific research. One potential direction is the use of 4-Methyl-3-methylsulfanylpyridine in the development of new drugs. 4-Methyl-3-methylsulfanylpyridine has been found to have significant biological activity, making it a potential candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-methylsulfanylpyridine. This may lead to the discovery of new biological targets for 4-Methyl-3-methylsulfanylpyridine and the development of new compounds based on 4-Methyl-3-methylsulfanylpyridine. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-Methyl-3-methylsulfanylpyridine. This may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 4-Methyl-3-methylsulfanylpyridine involves a series of chemical reactions. The starting material is 4-methylpyridine, which is treated with thionyl chloride to form 4-chloro-3-methylpyridine. The resulting compound is then treated with sodium methoxide to form 4-methyl-3-methylsulfanylpyridine. The final product is purified through recrystallization to obtain a high-purity compound.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-methylsulfanylpyridine is widely used in scientific research due to its unique properties. This compound is commonly used as a building block for the synthesis of other compounds. 4-Methyl-3-methylsulfanylpyridine is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, 4-Methyl-3-methylsulfanylpyridine has been found to have significant biological activity, making it a valuable tool in drug discovery.
Eigenschaften
CAS-Nummer |
142918-39-6 |
|---|---|
Produktname |
4-Methyl-3-methylsulfanylpyridine |
Molekularformel |
C7H9NS |
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
4-methyl-3-methylsulfanylpyridine |
InChI |
InChI=1S/C7H9NS/c1-6-3-4-8-5-7(6)9-2/h3-5H,1-2H3 |
InChI-Schlüssel |
GBQOUNYOJQDTMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)SC |
Kanonische SMILES |
CC1=C(C=NC=C1)SC |
Synonyme |
Pyridine, 4-methyl-3-(methylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



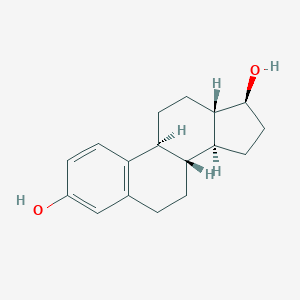
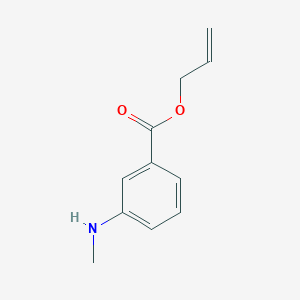
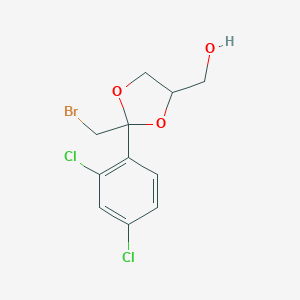
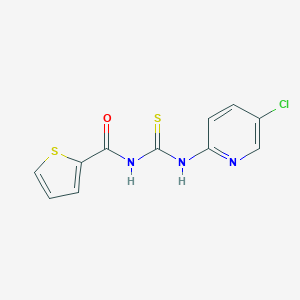

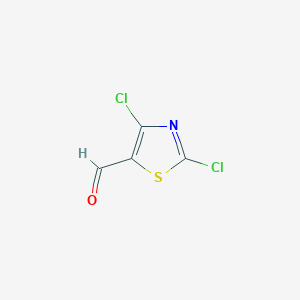
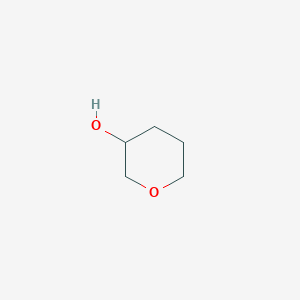
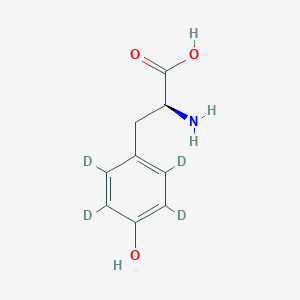
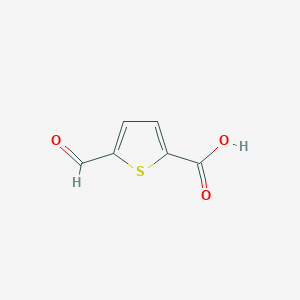
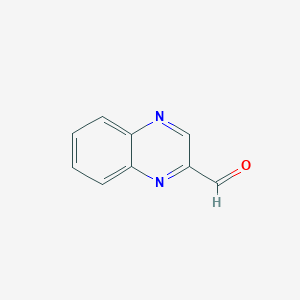
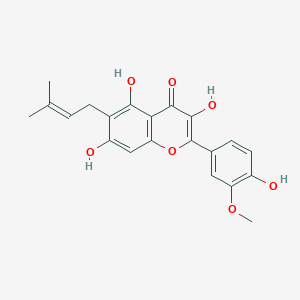
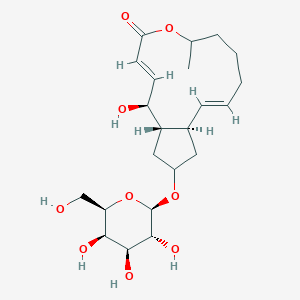
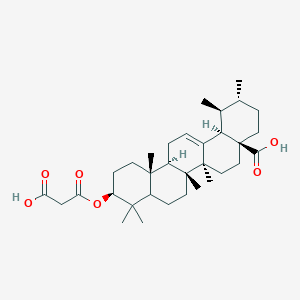
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)